An In-Depth Technical Guide to 2,4,6-Trimethylphenylboronic Acid for Advanced Research
An In-Depth Technical Guide to 2,4,6-Trimethylphenylboronic Acid for Advanced Research
CAS Number: 5980-97-2
This technical guide provides a comprehensive overview of 2,4,6-trimethylphenylboronic acid, also known as mesitylboronic acid, for researchers, scientists, and professionals in drug development. It covers the compound's physicochemical properties, detailed synthesis protocols, and its critical role in the synthesis of bioactive molecules, with a specific focus on the clinical candidate Afuresertib.
Core Compound Properties
2,4,6-Trimethylphenylboronic acid is a versatile organoboron compound widely utilized as a building block in organic synthesis. Its sterically hindered nature, due to the three methyl groups on the phenyl ring, imparts unique reactivity and selectivity in cross-coupling reactions.[1] Below is a summary of its key quantitative properties.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃BO₂ | [2] |
| Molecular Weight | 164.01 g/mol | [2][3] |
| Melting Point | 115-122 °C | [3][4] |
| Boiling Point (Predicted) | 309.1 ± 52.0 °C | |
| Density (Predicted) | 1.05 ± 0.1 g/cm³ | |
| pKa (Predicted) | 9.00 ± 0.58 | |
| Appearance | White to off-white powder/crystals | [3] |
| Solubility | Soluble in methanol |
Synthesis and Experimental Protocols
The synthesis of 2,4,6-trimethylphenylboronic acid and its subsequent use in carbon-carbon bond formation are critical processes in medicinal chemistry. Detailed experimental protocols for both are provided below.
Protocol 1: Synthesis of 2,4,6-Trimethylphenylboronic Acid
This protocol describes a common method for synthesizing the title compound from 2-bromo-1,3,5-trimethylbenzene (mesityl bromide) via a Grignard reaction followed by boronation.
Workflow for the Synthesis of 2,4,6-Trimethylphenylboronic Acid
Caption: Workflow for the synthesis of 2,4,6-trimethylphenylboronic acid.
Methodology:
-
Grignard Reagent Formation: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add activated magnesium turnings (1.2 equivalents).[2] Add anhydrous tetrahydrofuran (THF) to cover the magnesium. A solution of 2-bromo-1,3,5-trimethylbenzene (1.0 equivalent) in anhydrous THF is added dropwise to initiate the reaction. Once initiated, the mixture is refluxed for approximately 3 hours to ensure complete formation of the Grignard reagent, mesitylmagnesium bromide.[2]
-
Boronation: Cool the reaction mixture to -78 °C in a dry ice/acetone bath.[2] Freshly distilled trimethyl borate (2.0 equivalents) is then added dropwise, maintaining the low temperature.[2] After the addition is complete, the reaction is allowed to warm slowly to room temperature and stirred overnight (approximately 12 hours).[2]
-
Hydrolysis and Work-up: The reaction is quenched by cooling the flask to 0 °C and slowly adding 1M aqueous hydrochloric acid (HCl) (2.0 equivalents).[2] The mixture is stirred at room temperature for an additional 2 hours.[2]
-
Isolation and Purification: The phases are separated, and the aqueous layer is extracted multiple times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., hexane) to yield pure 2,4,6-trimethylphenylboronic acid.[2]
Protocol 2: Application in Suzuki-Miyaura Cross-Coupling for Bioactive Molecule Synthesis
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds.[5][6] This protocol provides a general methodology for the coupling of an aryl halide with an arylboronic acid, a reaction class for which 2,4,6-trimethylphenylboronic acid is frequently used to synthesize sterically hindered biaryl compounds.[7] This is a key step in the synthesis of many complex molecules, including kinase inhibitors.
General Workflow for Suzuki-Miyaura Cross-Coupling
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Methodology:
-
Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 equivalent), 2,4,6-trimethylphenylboronic acid (1.5 equivalents), a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (1.25-2.0 equivalents), and the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.5–5 mol%).[5]
-
Solvent and Degassing: Add a suitable solvent system, which can be anhydrous (e.g., toluene) or aqueous (e.g., dimethoxyethane (DME)/water), depending on the substrates.[5] Purge the mixture with an inert gas like argon for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
Reaction: Heat the reaction mixture to the required temperature (typically between 85-100 °C) and stir under the inert atmosphere until the reaction is complete, as monitored by techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is typically diluted with an organic solvent and washed with water or brine. The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified, most commonly by flash column chromatography on silica gel, to yield the pure biaryl product.
Application in Drug Discovery: Synthesis of AKT Inhibitors
2,4,6-Trimethylphenylboronic acid and its derivatives are instrumental in the synthesis of complex pharmaceuticals. A prominent example is in the development of kinase inhibitors, which are a major class of anti-cancer drugs. Specifically, the synthesis of inhibitors for the serine/threonine kinase AKT (also known as Protein Kinase B) often involves Suzuki-Miyaura cross-coupling reactions to construct the core scaffolds.[2][8][9]
Afuresertib (also known as GSK2110183) is an orally bioavailable, ATP-competitive, pan-AKT inhibitor that has been evaluated in clinical trials for various cancers, including multiple myeloma and ovarian cancer.[1][5][8] The synthesis of Afuresertib and related AKT inhibitors involves a Suzuki coupling step to form a key intermediate.[1]
The PI3K/AKT/mTOR Signaling Pathway
Afuresertib functions by inhibiting AKT, a central node in the PI3K/AKT/mTOR signaling pathway.[3][8] This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism.[5] In many cancers, this pathway is constitutively active due to mutations in upstream components like PI3K or loss of the tumor suppressor PTEN, leading to uncontrolled cell proliferation and resistance to apoptosis.[3][5] By inhibiting AKT, Afuresertib effectively blocks these downstream pro-survival signals.[3][8]
The PI3K/AKT Signaling Pathway and Point of Inhibition by Afuresertib
Caption: Afuresertib inhibits the PI3K/AKT pathway, blocking pro-survival signals.
This guide demonstrates the fundamental importance of 2,4,6-trimethylphenylboronic acid as a key reagent for synthetic and medicinal chemists. Its utility in constructing complex molecular architectures, exemplified by its role in synthesizing advanced clinical candidates like Afuresertib, underscores its value in modern drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Covalent Allosteric Inhibitors of Akt Generated Using a Click Fragment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. The Protective Mechanism of Afuresertib against Esophageal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What is Afuresertib used for? [synapse.patsnap.com]
- 8. d-nb.info [d-nb.info]
- 9. Afuresertib | C18H17Cl2FN4OS | CID 46843057 - PubChem [pubchem.ncbi.nlm.nih.gov]
